molecular formula C14H14N2O B12914567 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one CAS No. 74502-90-2

1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Cat. No.: B12914567
CAS No.: 74502-90-2
M. Wt: 226.27 g/mol
InChI Key: RMRRYSVEHCEEDV-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one is a chemical compound with the molecular formula C₁₄H₁₄N₂O It is known for its unique structure, which includes a pyrimidine ring substituted with a methyl and phenyl group, and a propanone moiety

Preparation Methods

The synthesis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

74502-90-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-(2-methyl-6-phenylpyrimidin-4-yl)propan-1-one

InChI

InChI=1S/C14H14N2O/c1-3-14(17)13-9-12(15-10(2)16-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

RMRRYSVEHCEEDV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=NC(=C1)C2=CC=CC=C2)C

Origin of Product

United States

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